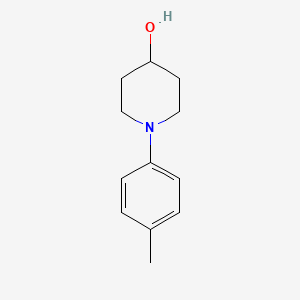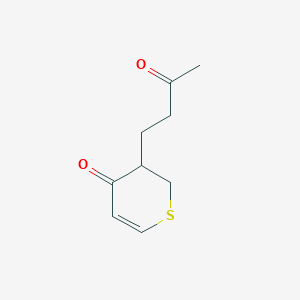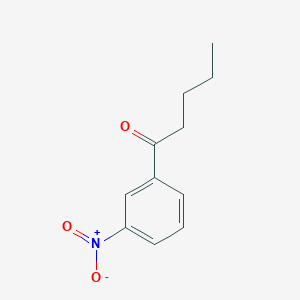
Methyl 2-bromo-3,3-dichlorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-3,3-dichlorobutanoate is an organic compound with the molecular formula C5H7BrCl2O2. It is a brominated and chlorinated ester, which makes it a versatile intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,3-dichlorobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,3-dichlorobutanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Methyl 2-bromo-3,3-dichlorobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: Alkenes are the primary products.
Reduction: The major products are the corresponding hydrocarbons with the removal of halogen atoms.
科学的研究の応用
Methyl 2-bromo-3,3-dichlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their structure and function.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-bromo-3,3-dichlorobutanoate involves its reactivity towards nucleophiles and bases. The presence of bromine and chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
類似化合物との比較
Similar Compounds
Methyl 2-bromo-3-chlorobutanoate: Similar structure but with one less chlorine atom.
Methyl 2-chloro-3,3-dibromobutanoate: Similar structure but with an additional bromine atom.
Methyl 2,3-dibromo-3-chlorobutanoate: Similar structure but with an additional bromine atom at a different position.
Uniqueness
Methyl 2-bromo-3,3-dichlorobutanoate is unique due to the specific positioning of bromine and chlorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.
特性
CAS番号 |
89294-84-8 |
|---|---|
分子式 |
C5H7BrCl2O2 |
分子量 |
249.91 g/mol |
IUPAC名 |
methyl 2-bromo-3,3-dichlorobutanoate |
InChI |
InChI=1S/C5H7BrCl2O2/c1-5(7,8)3(6)4(9)10-2/h3H,1-2H3 |
InChIキー |
QULCHYSMJBVVEC-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)OC)Br)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)






